Hydroxymethyl moxonidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

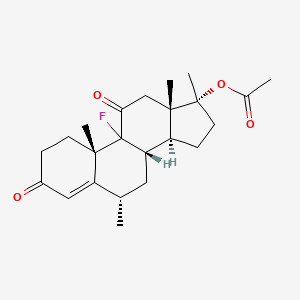

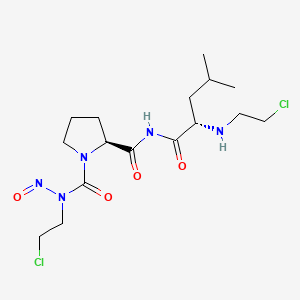

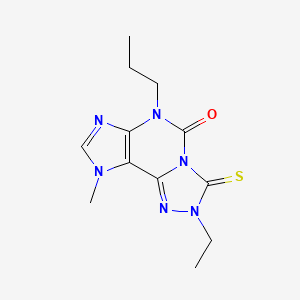

Hydroxymethyl moxonidine is a metabolite of moxonidine, a new-generation centrally acting antihypertensive drug. Moxonidine is primarily used to treat mild to moderate essential hypertension. It is known for its selective agonist activity at imidazoline I1 receptors, which helps reduce blood pressure by decreasing sympathetic nervous system activity .

Vorbereitungsmethoden

Hydroxymethyl moxonidine can be synthesized through the oxidation of moxonidine. The synthetic route involves the oxidation of the methyl group on the pyrimidine ring or the imidazole ring of moxonidine, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

Hydroxymethyl moxonidine undergoes several types of chemical reactions, including:

Oxidation: The primary reaction leading to its formation from moxonidine.

Reduction: Potential reduction reactions could convert this compound back to moxonidine or other derivatives.

Substitution: Various substitution reactions can occur on the hydroxymethyl group or other functional groups present in the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Hydroxymethyl moxonidine has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of moxonidine metabolism and its derivatives.

Biology: Investigated for its effects on various biological systems, particularly in relation to blood pressure regulation and insulin resistance.

Medicine: Explored for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.

Industry: Utilized in the development of new antihypertensive drugs and formulations.

Wirkmechanismus

Hydroxymethyl moxonidine exerts its effects primarily through its interaction with imidazoline I1 receptors. These receptors are located in the rostral ventrolateral medulla of the brain, where they play a crucial role in regulating sympathetic nervous system activity. By activating these receptors, this compound reduces sympathetic outflow, leading to a decrease in blood pressure .

Vergleich Mit ähnlichen Verbindungen

Hydroxymethyl moxonidine is similar to other imidazoline receptor agonists, such as clonidine and rilmenidine. it has a higher selectivity for imidazoline I1 receptors compared to clonidine, which also binds to α2-adrenoceptors. This selectivity results in fewer side effects, such as sedation and dry mouth, making this compound a more favorable option for treating hypertension .

Similar Compounds

Clonidine: An older antihypertensive agent with less selectivity for imidazoline I1 receptors.

Rilmenidine: Another imidazoline receptor agonist with similar antihypertensive effects but different pharmacokinetic properties.

Methyldopa: A centrally acting antihypertensive agent with a different mechanism of action but similar therapeutic effects.

This compound’s unique selectivity for imidazoline I1 receptors and its favorable side effect profile make it a valuable compound in the treatment of hypertension and related conditions.

Eigenschaften

CAS-Nummer |

220951-60-0 |

|---|---|

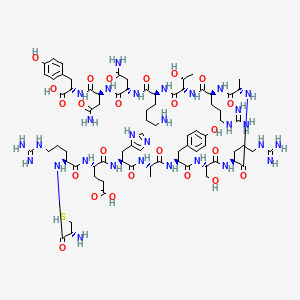

Molekularformel |

C9H12ClN5O2 |

Molekulargewicht |

257.68 g/mol |

IUPAC-Name |

[4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-6-methoxypyrimidin-2-yl]methanol |

InChI |

InChI=1S/C9H12ClN5O2/c1-17-8-6(15-9-11-2-3-12-9)7(10)13-5(4-16)14-8/h16H,2-4H2,1H3,(H2,11,12,15) |

InChI-Schlüssel |

IGKGQTDWVDQXIV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=NC(=N1)CO)Cl)NC2=NCCN2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.